molecular formula C15H11N3O3 B3044794 Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- CAS No. 100448-60-0

Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-

Cat. No.: B3044794
CAS No.: 100448-60-0
M. Wt: 281.27
InChI Key: SQDQNBXZIYFOPH-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- is a complex organic compound that features a benzoic acid moiety linked to a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- typically involves the condensation of 2-cyanomethylbenzoic acid with anthranilic acid derivatives . This reaction proceeds through nucleophilic substitution, where the methoxy group in 3-methoxy-1,2-dihydro-1-isoquinolinone is replaced by the amino group from anthranilic acid .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone structure, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions include oxidized quinazolinone derivatives, reduced alcohol derivatives, and various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving nucleophilic substitution reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of specific proteins. The benzoic acid group can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

  • Benzoic acid, 4-[(3,4-dihydro-4-oxo-2-quinazolinyl)amino]-
  • 2-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid

Comparison: Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- is unique due to its specific substitution pattern and the presence of both benzoic acid and quinazolinone moieties This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications

Properties

IUPAC Name

4-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-13-11-3-1-2-4-12(11)17-15(18-13)16-10-7-5-9(6-8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDQNBXZIYFOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544458
Record name 4-[(4-Oxo-1,4-dihydroquinazolin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100448-60-0
Record name 4-[(4-Oxo-1,4-dihydroquinazolin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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